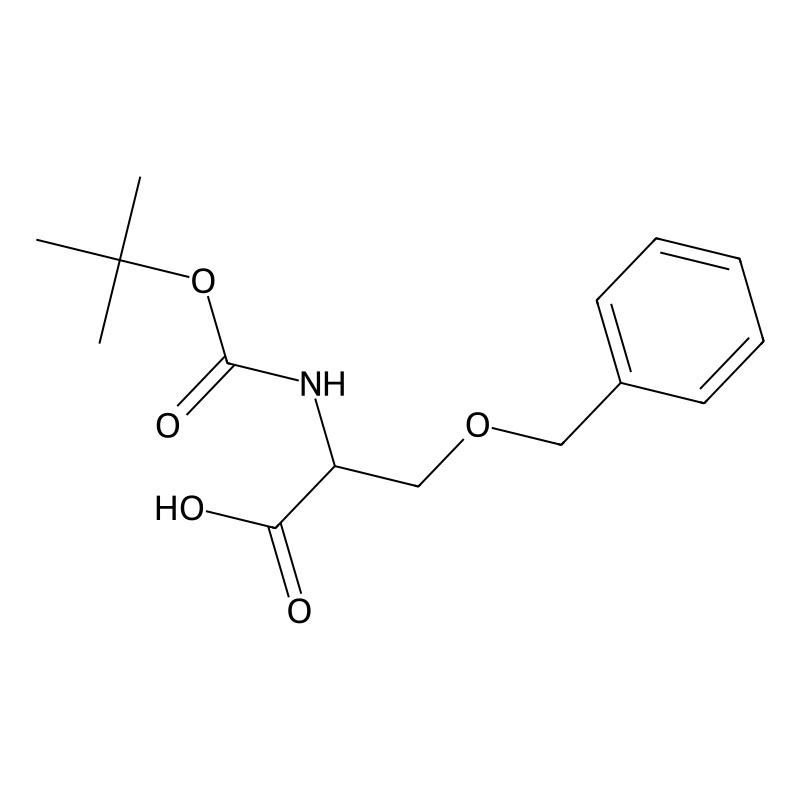

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalytic Agent

Field: Chemistry

Application: “N-Boc-O-benzyl-DL-serine” is used as a catalytic agent

Method: The specific method of application would depend on the reaction being catalyzed. Typically, the catalyst would be added to the reaction mixture, where it would interact with the reactants to speed up the reaction.

Results: The use of “N-Boc-O-benzyl-DL-serine” as a catalytic agent can result in faster reaction rates, which can be beneficial in industrial processes where efficiency is important.

Petrochemical Additive

Field: Petrochemistry

Application: This compound is also used as a petrochemical additive. Petrochemical additives are substances added to petroleum products to enhance their performance.

Method: The additive would be mixed with the petroleum product in appropriate proportions. The specific method of application and the amount used would depend on the specific petroleum product and the desired effect.

Results: The use of “N-Boc-O-benzyl-DL-serine” as a petrochemical additive can improve the performance of petroleum products. The specific results would depend on the product and the desired effect.

Peptide Synthesis

Field: Biochemistry

Application: “N-Boc-O-benzyl-DL-serine” is used in peptide synthesis. Peptide synthesis is the production of peptides, which are short chains of amino acid monomers linked by peptide bonds.

Method: In peptide synthesis, “N-Boc-O-benzyl-DL-serine” would be used as a building block. The specific method of application would depend on the peptide being synthesized.

Results: The use of “N-Boc-O-benzyl-DL-serine” in peptide synthesis can result in the production of specific peptides. The specific results would depend on the peptide being synthesized.

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic compound characterized by its unique structural features. It contains a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid chain. The compound is a chiral molecule, specifically the (S)-enantiomer, which is important in various chemical syntheses due to its stereochemical properties. Its molecular formula is C₁₆H₂₂N₂O₆, and it has a molecular weight of 338.36 g/mol.

The presence of the Boc group indicates its utility in organic synthesis, particularly in the protection of amines during peptide synthesis. The benzyloxy group serves as a protective group for hydroxyl functionalities, making this compound a valuable intermediate in the preparation of various peptides and other biologically relevant molecules .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the amine functionality. This property is crucial for subsequent reactions where the amine is required.

- Coupling Reactions: The amino group can react with carboxylic acids to form peptide bonds, facilitating peptide synthesis.

- Nucleophilic Substitution: The benzyloxy group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

While 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid itself may not exhibit significant biological activity, its derivatives have been studied for various biological applications. It serves as a precursor for peptides that can have antimicrobial properties and other biological activities. Research indicates that derivatives synthesized from this compound have shown promising results in antimicrobial assays, highlighting its potential in drug development .

The synthesis of 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves several steps:

- Protection of Amino Acids: Starting from L-serine, the hydroxyl group is protected using a benzyloxy group.

- Formation of the Boc Derivative: The amino group is then protected with the tert-butoxycarbonyl group.

- Purification: The final product is purified through standard techniques such as chromatography to obtain high purity suitable for further applications.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are commonly used to confirm the structure and purity of the synthesized compound.

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid finds applications primarily in:

- Peptide Synthesis: As an intermediate in the synthesis of peptides, particularly those requiring specific stereochemistry.

- Drug Development: Its derivatives are explored for potential antimicrobial agents and other therapeutic applications.

- Chemical Research: Used in studies related to asymmetric synthesis and organic chemistry methodologies .

Interaction studies involving 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid focus on its role as a building block for more complex molecules. These studies often examine how derivatives interact with biological targets or participate in biochemical pathways. While direct interaction data for this specific compound may be limited, its derivatives have been shown to engage effectively with various biological systems, underscoring its importance in medicinal chemistry .

Several compounds share structural similarities with 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-O-benzyl-L-serine | Contains a Boc group and a benzyl protecting group | Direct derivative of serine |

| (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid | Similar structure but different stereochemistry | Potentially different biological activity |

| 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxycarbonyl)propanoic acid | Lacks chiral specificity | May not be used as effectively in asymmetric synthesis |

The uniqueness of 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific chiral configuration and its role as an intermediate that combines both protective groups effectively for subsequent reactions .